
2-(Pyridin-4-yl)oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yl)oxazolidine: is a heterocyclic compound that contains both a pyridine ring and an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)oxazolidine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with an amino alcohol under acidic conditions to form the oxazolidine ring. This reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and can lead to more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Pyridin-4-yl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, depending on the reducing agent used.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in the presence of a solvent like acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-yl)oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as cerium(III).
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-4-yl)oxazolidine involves its interaction with specific molecular targets. For instance, when used as a fluorescent probe, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction is often mediated by the coordination of the metal ion with the nitrogen and oxygen atoms in the oxazolidine ring .
Vergleich Mit ähnlichen Verbindungen
- 2-(Pyridin-2-yl)oxazolidine
- 2-(Pyridin-3-yl)oxazolidine
- 2-(Pyridin-4-yl)oxazole
Comparison:
- 2-(Pyridin-4-yl)oxazolidine vs. 2-(Pyridin-2-yl)oxazolidine : The position of the pyridine ring affects the compound’s reactivity and binding properties. The 4-position pyridine derivative may exhibit different electronic properties compared to the 2-position derivative .
- This compound vs2-(Pyridin-3-yl)oxazolidine : Similar to the 2-position derivative, the 3-position pyridine derivative may have different steric and electronic effects, influencing its chemical behavior .
- This compound vs2-(Pyridin-4-yl)oxazole : The oxazolidine ring in the former provides different chemical properties compared to the oxazole ring in the latter, affecting their respective applications and reactivity .
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-pyridin-4-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 |
InChI-Schlüssel |
AUWQHIJVZVQJAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(N1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




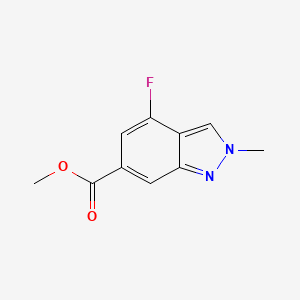
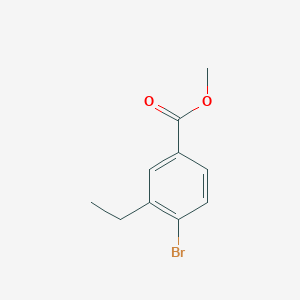

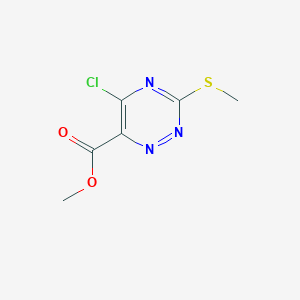
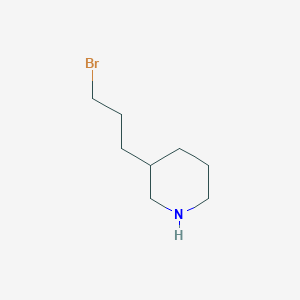
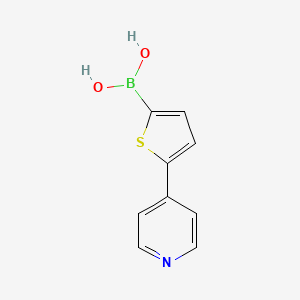
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
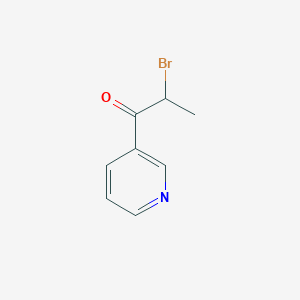
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)


